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Compound of Interest

Compound Name:

tert-butyl (3S)-3-

(hydroxymethyl)morpholine-4-

carboxylate

Cat. No.: B131797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-3-hydroxymethylmorpholine, a chiral morpholine derivative, serves as a valuable

building block in the synthesis of complex molecules, particularly in the realm of drug discovery.

Its rigid heterocyclic scaffold, coupled with the presence of a protected amine and a primary

alcohol, offers synthetic handles for the construction of diverse and stereochemically defined

structures. This technical guide provides an in-depth overview of the chemical properties,

synthesis, and applications of this important synthetic intermediate.

Core Chemical Properties
(S)-N-Boc-3-hydroxymethylmorpholine, systematically named (S)-tert-butyl 3-

(hydroxymethyl)morpholine-4-carboxylate, is a white to pale yellow solid at room temperature.

Its chemical and physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b131797?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

(S)-tert-butyl 3-

(hydroxymethyl)morpholine-4-

carboxylate

CAS Number 714971-28-5 [1]

Molecular Formula C₁₀H₁₉NO₄ [2]

Molecular Weight 217.26 g/mol [2]

Appearance
Colorless to pale yellow liquid

or solid
[2]

Melting Point 80 °C [1]

Boiling Point 320.7 °C at 760 mmHg [3]

Density 1.118 g/cm³ [3]

Solubility

Soluble in organic solvents

such as dichloromethane and

methanol; limited solubility in

water.

[2]

Spectroscopic Data
The structural integrity of (S)-N-Boc-3-hydroxymethylmorpholine is confirmed through various

spectroscopic techniques. Below is a summary of the expected spectral characteristics based

on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy
The proton NMR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine is expected to exhibit

distinct signals corresponding to the morpholine ring protons, the hydroxymethyl group, and the

tert-butoxycarbonyl (Boc) protecting group. Due to the chiral center at the C3 position, the

protons on the morpholine ring are diastereotopic and may show complex splitting patterns.

The presence of rotamers due to the amide bond of the Boc group can also lead to broadening

or duplication of signals.
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Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

¹H NMR (400 MHz, CDCl₃): δ 3.64 (t, J = 4 Hz, 4H), 3.42 (t, J = 4 Hz, 4H), 1.47 (s, 9H).[4]

For (S)-N-Boc-3-hydroxymethylmorpholine, additional signals for the C3-H proton, the two

diastereotopic C2-H protons, and the two diastereotopic hydroxymethyl protons would be

expected, along with a signal for the hydroxyl proton.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the ten carbon atoms in the

molecule.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

¹³C NMR (100 MHz, CDCl₃): δ 154.77, 79.92, 66.67, 43.48, 28.37.[4]

For the target molecule, additional signals corresponding to the C3 and the hydroxymethyl

carbon would be present. The chemical shifts will be influenced by the neighboring

heteroatoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy
The IR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine will display characteristic absorption

bands for its functional groups.

O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl

group.

C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

C=O stretch: A strong absorption band for the carbonyl group of the Boc protecting group is

expected around 1680-1700 cm⁻¹.

C-O stretch: Bands corresponding to the C-O-C ether linkage of the morpholine ring and the

C-OH of the hydroxymethyl group will be observed in the fingerprint region (1000-1300

cm⁻¹).
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of (S)-N-Boc-3-hydroxymethylmorpholine is

expected to show a molecular ion peak (M⁺) at m/z 217. The fragmentation pattern will likely

involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent

fragmentations of the morpholine ring. Alpha-cleavage adjacent to the nitrogen and oxygen

atoms is a common fragmentation pathway for amines and ethers.[5]

Experimental Protocols
Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine
A common and efficient method for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine

starts from the readily available and chiral starting material, L-serine. The following is a

representative experimental protocol adapted from the synthesis of the related (S)-3-

morpholinyl carboxylic acid.[6]

Step 1: Protection of L-serine and esterification L-serine is first protected with a Boc group on

the amine functionality and the carboxylic acid is esterified, typically to the methyl or ethyl ester.

Step 2: Reduction of the ester The ester is then selectively reduced to the corresponding

primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) or sodium

borohydride (NaBH₄) in the presence of a Lewis acid.

Step 3: Cyclization to form the morpholine ring The resulting N-Boc protected amino diol is then

cyclized to form the morpholine ring. This can be achieved through various methods, including

intramolecular Williamson ether synthesis or Mitsunobu reaction.

Step 4: Deprotection and reprotection (if necessary) Depending on the synthetic route,

deprotection of a temporary protecting group and subsequent introduction of the Boc group

might be necessary.

Detailed Synthetic Workflow:

L-Serine N-Boc-L-serine ester

1. Boc protection
2. Esterification N-Boc protected amino diolReduction (S)-N-Boc-3-hydroxymethylmorpholineCyclization
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Click to download full resolution via product page

Synthetic pathway to (S)-N-Boc-3-hydroxymethylmorpholine.

Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs and clinical candidates.[7][8][9] Its presence can enhance physicochemical

properties such as aqueous solubility and metabolic stability, and it can also serve as a key

pharmacophoric element interacting with biological targets.

(S)-N-Boc-3-hydroxymethylmorpholine is a valuable chiral building block for the synthesis of

more complex morpholine-containing molecules.[3][10] The stereocenter at the C3 position is

often crucial for biological activity, and the hydroxymethyl group provides a convenient point for

further chemical elaboration. This allows for the introduction of various substituents to explore

structure-activity relationships (SAR) and optimize the pharmacological profile of lead

compounds.

While specific examples of marketed drugs synthesized directly from (S)-N-Boc-3-

hydroxymethylmorpholine are not readily available in the public domain, its utility as a chiral

intermediate is well-recognized in the pharmaceutical industry for the development of novel

therapeutic agents targeting a wide range of diseases.

Logical Relationship in Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PubChemLite - (s)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (C10H19NO4)
[pubchemlite.lcsb.uni.lu]

2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google
Patents [patents.google.com]

3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

4. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b131797?utm_src=pdf-body-img
https://www.benchchem.com/product/b131797?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/1514266
https://pubchemlite.lcsb.uni.lu/e/compound/1514266
https://patents.google.com/patent/CN102617503A/en
https://patents.google.com/patent/CN102617503A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147333/
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. chem.libretexts.org [chem.libretexts.org]

6. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google
Patents [patents.google.com]

7. e3s-conferences.org [e3s-conferences.org]

8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of
Conferences [e3s-conferences.org]

9. researchgate.net [researchgate.net]

10. lifechemicals.com [lifechemicals.com]

To cite this document: BenchChem. [(S)-N-Boc-3-hydroxymethylmorpholine: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131797#s-n-boc-3-hydroxymethylmorpholine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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